molecular formula C5H11NO B1340050 Pyrrolidin-3-ylmethanol CAS No. 5082-74-6

Pyrrolidin-3-ylmethanol

Cat. No. B1340050
CAS RN: 5082-74-6
M. Wt: 101.15 g/mol
InChI Key: QOTUIIJRVXKSJU-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylmethanol is a compound that is structurally related to pyrrolidine, a five-membered lactam (a cyclic amide), which is a key structural motif in many pharmacologically active molecules and natural products. Although the provided papers do not directly discuss Pyrrolidin-3-ylmethanol, they do provide insights into the chemistry of related pyrrolidine derivatives and their complexes, which can be useful in understanding the properties and reactivity of Pyrrolidin-3-ylmethanol.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and is often tailored to the specific functional groups present on the pyrrolidine ring. For example, the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves a novel process with an overall yield of 53% from phenethylamine, using a mixture of P2O5/POCl3 as the dehydrating agent . Similarly, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through nucleophilic substitution and Suzuki reactions . These methods could potentially be adapted for the synthesis of Pyrrolidin-3-ylmethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined by these methods, and the optimized crystal structure was calculated using DFT . These techniques could be employed to determine the molecular structure of Pyrrolidin-3-ylmethanol, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, often acting as ligands in complex formation or as intermediates in organic synthesis. For example, pyridine-2-ylmethanol reacts with anhydrous CoCl2 to form polynuclear Co(II) complexes, which exhibit single-molecule metamagnetic behavior . The reactivity of Pyrrolidin-3-ylmethanol could be explored in similar coordination chemistry contexts or in organocatalytic reactions, as seen with (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts in enantioselective Michael additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be quite diverse, depending on the substituents attached to the pyrrolidine ring. For example, the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was found to be unstable, with its IR spectrum changing over time, indicating a conversion back to the original diketone . The properties of Pyrrolidin-3-ylmethanol, such as solubility, stability, and melting point, would need to be empirically determined through experimental studies.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidin-3-ylmethanol serves as a key intermediate in the synthesis of diverse pyrrolidine derivatives, exhibiting significant biological and industrial applications. The polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlights the potential of pyrrolidine synthesis under mild conditions. This method leads to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, emphasizing the polar nature of the reaction and its applicability to analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022).

Application in Ligand Design for Selective Separation

N,O-hybrid diamide ligands, incorporating N-heterocyclic cores such as pyrrolidin-3-ylmethanol derivatives, demonstrate promising extractant capabilities for the selective separation of actinides over lanthanides in acidic solutions. This specificity is crucial for nuclear waste management and recycling processes. The study reveals that preorganized phenanthroline-derived ligands exhibit superior extraction performance for trivalent actinide, offering insights into designing more efficient ligands for this purpose (Meng et al., 2021).

Catalysis and Asymmetric Synthesis

Pyrrolidin-3-ylmethanol derivatives serve as potent organocatalysts in asymmetric synthesis, notably in the epoxidation of α,β-enones. The use of bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, for instance, has shown improved reactivity and enantioselectivity, highlighting its significance in the synthesis of chalcone epoxides and other challenging enones with high asymmetric control (Lattanzi, 2006).

Antibacterial and Antifungal Activities

Research into the antimicrobial and antifungal properties of pyrrolidine derivatives, including those synthesized from pyrrolidin-3-ylmethanol, has uncovered significant bioactivity against a range of human pathogens. This includes the development of new classes of spiro pyrrolidines showing promising results against bacteria and fungi, illustrating the potential of pyrrolidin-3-ylmethanol derivatives in pharmaceutical applications (Raj et al., 2003).

Safety And Hazards

Pyrrolidin-3-ylmethanol is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While the future directions for Pyrrolidin-3-ylmethanol specifically are not detailed in the search results, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The review suggests that this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUIIJRVXKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539553
Record name (Pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-3-ylmethanol

CAS RN

5082-74-6
Record name (Pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrrolidin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Haldar, J Guin, JK Ray - Tetrahedron letters, 2005 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Y Meng, C Chu, X Niu, L Cheng, D Wu, L Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
… When different configurations of pyrrolidin-3-ol or pyrrolidin-3-ylmethanol were incorporated, the compounds (M18–21) exhibited promising biochemical activity, demonstrating IC 50 …
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
… The activity significantly improved with 4-azepanole (35) and pyrrolidin-3-ylmethanol (34), in particular its 3R enantiomers (33) that showed an IC 50 of 18 nM. …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
… the pyrrolidin-3-ylmethanol core scaffold of (±)-44 provided the best balance of potency for both target proteins. First, the pyrrolidin-3-ylmethanol … of its pyrrolidin-3-ylmethanol core may …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
Y Meng, Y Wang, S Zhang, Y Yang, D Wu… - Journal of Medicinal …, 2023 - ACS Publications
… By introducing pyrrolidin-3-ol or pyrrolidin-3-ylmethanol fragments with different conformations in the hydrophilic tail region, compounds N13–16 were generated, which exhibited …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
AC Breman, G van der Heijden… - … A European Journal, 2016 - Wiley Online Library
… The [2.1.2] analogue (see Figure 2) was synthesized starting from known (+)-(R)-pyrrolidin-3-ylmethanol (5; Scheme 2).13 Protection of the pyrrolidine with a Teoc group,10b–10d …
L Zhai, J Sun, J Ji, L He, Y Gao, J Ji, Y Liu, Y Mu… - Russian Journal of …, 2022 - Springer
… Pd/C (10%, dry, 50 mg) was added to a solution of compound (S)-pyrrolidin-3-ylmethanol (0.30 g, 2.97 mmol) and paraformaldehyde (0.54 g, 6.0 mmol) in MeOH (15 mL), and then …

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